3-(Ethanesulfonyl)prop-2-enoic acid

Description

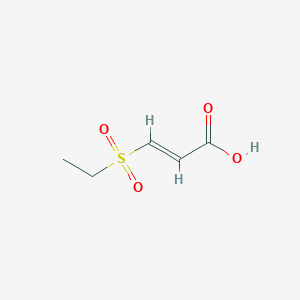

3-(Ethanesulfonyl)prop-2-enoic acid is a sulfonyl-substituted derivative of prop-2-enoic acid (acrylic acid). Its structure features an ethanesulfonyl (-SO₂C₂H₅) group attached to the α,β-unsaturated carboxylic acid backbone. This substitution introduces strong electron-withdrawing effects, influencing acidity, solubility, and reactivity.

Properties

IUPAC Name |

(E)-3-ethylsulfonylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4S/c1-2-10(8,9)4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZDLDYFUFHBAS-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)prop-2-enoic acid typically involves the reaction of prop-2-enoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

CH2=CHCOOH+CH3CH2SO2Cl→CH2=CHCOOCH2CH2SO2H+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of ethanesulfonic acid derivatives.

Reduction: Formation of ethanethiol or ethyl sulfide derivatives.

Substitution: Formation of various substituted prop-2-enoic acid derivatives.

Scientific Research Applications

3-(Ethanesulfonyl)prop-2-enoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological processes and pathways, contributing to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and substituents of 3-(ethanesulfonyl)prop-2-enoic acid and related compounds:

Key Observations :

- Electron-Withdrawing Effects : The ethanesulfonyl group in the target compound is a stronger electron-withdrawing group than fluorophenyl () or methoxy groups (), which increases the acidity of the carboxylic acid (predicted pKa ~2–3, lower than typical carboxylic acids) .

- Steric and Solubility Profiles : Bulky substituents like trifluoromethylphenyl sulfamoyl () reduce solubility in polar solvents, whereas ethanesulfonyl may enhance solubility due to its polar nature.

Physicochemical Properties

Analysis :

- The ethanesulfonyl group likely results in higher acidity compared to fluorophenyl or sulfamoyl derivatives due to its stronger electron-withdrawing nature.

- Thermal Stability : Compounds with trifluoromethyl or sulfamoyl groups () exhibit higher boiling points, suggesting enhanced stability under heat.

Computational and Experimental Insights

- Hydrogen Bonding : The carboxylic acid and sulfonyl groups can form strong hydrogen bonds, influencing crystal packing (as discussed in ) .

- Retrosynthetic Analysis: Ethanesulfonyl derivatives may be synthesized via sulfonation of prop-2-enoic acid precursors, analogous to methods for fluorophenyl derivatives () .

Biological Activity

3-(Ethanesulfonyl)prop-2-enoic acid, also known as a sulfonyl-substituted derivative, has garnered attention for its potential biological activities. This compound has been studied for various pharmacological effects, including its role in anti-inflammatory and antitumor activities. This article synthesizes available research findings, case studies, and experimental data to provide an overview of the biological activity of this compound.

Chemical Structure and Properties

This compound features a propenoic acid backbone with an ethane sulfonyl group, contributing to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, a study demonstrated a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures treated with this compound.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. A preliminary study reported that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study 1: In Vitro Cytotoxicity

In a controlled laboratory setting, the cytotoxic effects of this compound were assessed using MTT assays on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM across different cell types. Notably, the compound displayed higher efficacy against breast cancer cells compared to colon cancer cells.

Case Study 2: Anti-inflammatory Mechanism

A separate study focused on the anti-inflammatory mechanisms of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory markers in treated animals.

Research Findings

| Study | Activity | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory | Reduced IL-6 and TNF-α production in macrophages |

| Study 2 | Antitumor | Induced apoptosis in breast and colon cancer cells |

| Study 3 | Cytotoxicity | IC50 values between 20-50 µM across various cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.